1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one
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Overview
Description
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a thienyl group attached to an ethanone moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thienyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of receptor-ligand interactions.
Medicine: Exploration as a potential therapeutic agent for various conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazinyl)-2-(2-furyl)ethan-1-one: Similar structure with a furan ring instead of a thienyl ring.
1-(4-Benzylpiperazinyl)-2-(2-pyridyl)ethan-1-one: Similar structure with a pyridine ring instead of a thienyl ring.
Uniqueness
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other heterocyclic rings. This can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(13-16-7-4-12-21-16)19-10-8-18(9-11-19)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOJMZAXQGFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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